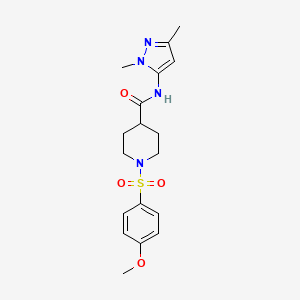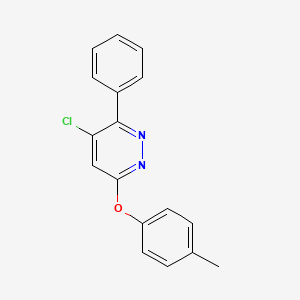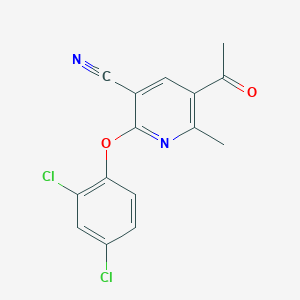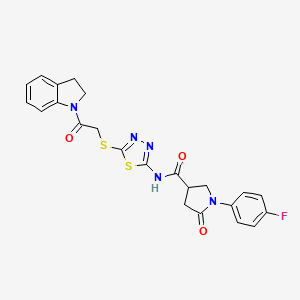
(4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
(4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicine, where this compound has been found to have significant anti-inflammatory and analgesic properties. It has also been found to have potential as an anti-cancer agent, with studies showing that it can inhibit the growth of certain types of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone is not yet fully understood, but it is believed to work through a variety of different pathways. One of the key mechanisms is through the inhibition of certain enzymes and proteins that are involved in inflammation and pain signaling. This compound has also been found to have an effect on the immune system, reducing the production of certain cytokines and other inflammatory molecules. Additionally, this compound has been shown to have an effect on the central nervous system, modulating the activity of certain neurotransmitters and receptors.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it an attractive subject for further study. It has been found to have significant anti-inflammatory and analgesic properties, which make it a potential treatment for a variety of conditions, including arthritis, chronic pain, and inflammatory bowel disease. This compound has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the key advantages of (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone is its potential as a treatment for a variety of conditions, including chronic pain, inflammation, and cancer. Additionally, this compound has been found to have a relatively low toxicity profile, making it a safer alternative to some other compounds that are currently used in the treatment of these conditions. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of the synthesis process, which can make it difficult to produce large quantities of pure this compound for use in experiments.
未来方向
There are a number of potential future directions for research on (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone. One area of interest is in the development of new treatments for chronic pain and inflammation. This compound has been found to have significant anti-inflammatory and analgesic properties, and further research could lead to the development of more effective treatments for these conditions. Additionally, research on this compound could lead to the development of new treatments for cancer and neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research on the mechanism of action of this compound could lead to a better understanding of the underlying biology of these conditions, which could ultimately lead to the development of more effective treatments.
合成方法
The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone is a complex process that involves several key steps. The first step is the reaction of 4-(piperidin-1-yl)benzaldehyde with 2-fluoroethylamine to form 4-(2-fluoroethyl)piperidin-1-yl)benzaldehyde. This intermediate is then reacted with piperazine to form the final product, this compound. The entire synthesis process requires careful control of temperature, pressure, and reaction times to ensure that the final product is pure and of high quality.
属性
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c19-8-11-20-12-14-22(15-13-20)18(23)16-4-6-17(7-5-16)21-9-2-1-3-10-21/h4-7H,1-3,8-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFACLBGFXQONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2392766.png)
![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)



![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2392773.png)
![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2392774.png)

![4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2392780.png)


![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)
![1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2392785.png)